molecular formula C7H3ClF3NO2 B3024747 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 823222-00-0

6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B3024747
CAS No.: 823222-00-0
M. Wt: 225.55 g/mol
InChI Key: TVUNLKOAOAHOBJ-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 4th position, and a carboxylic acid group at the 2nd position on the pyridine ring

Future Directions

The future of 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid and its derivatives looks promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic, with more than 50% of the pesticides launched in the last two decades being fluorinated .

Biochemical Analysis

Biochemical Properties

6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group and pyridine moiety contribute to its biological activity. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions can lead to changes in the activity of the enzymes, affecting the overall biochemical reactions within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of key metabolites . Additionally, the compound can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, while it may degrade over time under others . These temporal changes can impact the compound’s efficacy and the duration of its effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, potentially leading to cellular damage or dysfunction . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and the levels of specific metabolites within the cell . The compound’s role in these pathways can lead to changes in the overall metabolic activity of the cell, affecting its function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding the transport mechanisms of this compound is essential for predicting its distribution and effects within the body.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid. One common method involves the chlorine/fluorine exchange using trichloromethylpyridine. Another approach is the construction of the pyridine ring from a trifluoromethyl-containing building block. Additionally, the direct introduction of a trifluoromethyl group using a trifluoromethyl active species, such as trifluoromethyl copper, can undergo substitution reactions with bromo- and iodopyridines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, nucleophilic substitution, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 6-Nitropyridine-2-carboxylic acid
  • 4-Chloro-2-(trifluoromethyl)pyridine

Uniqueness

6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the chloro group provides sites for further chemical modification. This combination makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various applications .

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUNLKOAOAHOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610640
Record name 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823222-00-0
Record name 6-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823222-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 300 mg of 2-chloro-6-methyl-4-(trifluoromethyl)-pyridine (1.49 mmol) in pyridine (5 ml) was added a solution of 1.61 g of tetrabutylammonium permanganate (4.46 mmol) in pyridine (4.5 ml) and the reaction mixture was stirred at 80° C. for 3 h. The reaction mixture was then poured into a mixture of water and ice and then NaHSO3 solution (40% in water) was added until the color turned light yellow. The mixture was then acidified by addition of 2N HCl and extracted with ethyl acetate. The combined organic layers were then washed with 1N HCl and brine, dried (Na2SO4), filtered and concentrated. The remaining residue was purified by chromatography (DCM/MeOH 100:0 to 90:10) to yield 224 mg (67%) of a gray liquid. MS (ISP) 224.3 (M−H)−.
Quantity
300 mg
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reactant
Reaction Step One
Quantity
1.61 g
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reactant
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5 mL
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Quantity
4.5 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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